4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid
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Overview
Description
4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H10O5 It is a derivative of cyclohexene and contains both hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid typically involves the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohex-4-ene-1,2-dicarboxylic anhydride. This intermediate is then hydrolyzed to produce the desired compound . The reaction conditions usually involve heating the reactants in a suitable solvent, such as xylene, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxocyclohex-1-ene-1,2-dicarboxylic acid.
Reduction: Formation of 4-hydroxycyclohexane-1,2-dicarboxylic acid.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Scientific Research Applications
4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Cyclohex-1-ene-1,2-dicarboxylic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
4-Hydroxycyclohexane-1,2-dicarboxylic acid: Saturated analog with different physical and chemical properties.
Cyclohex-4-ene-1,2-dicarboxylic anhydride: An intermediate in the synthesis of 4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxyl groups on a cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
185517-08-2 |
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Molecular Formula |
C8H10O5 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
4-hydroxycyclohexene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h4,9H,1-3H2,(H,10,11)(H,12,13) |
InChI Key |
IQTRCSIFRNCQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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